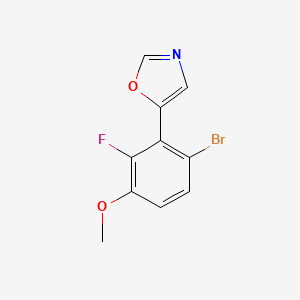

5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole

Description

Properties

IUPAC Name |

5-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(11)9(10(7)12)8-4-13-5-15-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLIXKNEYIAKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-fluoro-3-methoxybenzaldehyde with an appropriate amine and a dehydrating agent to form the oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 6-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the adjacent fluorine and oxazole groups activate the aromatic ring for SNAr reactions.

Example Reaction:

Replacement of bromine with an amine nucleophile:

Conditions:

-

Nucleophile: Ammonia or primary/secondary amines

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

-

Catalyst: CuI or Pd-based catalysts

Outcome:

Bromine is replaced by the nucleophile, yielding 6-amino-2-fluoro-3-methoxyphenyl oxazole derivatives .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives.

Table 1: Representative Suzuki Coupling Conditions and Outcomes

| Substrate | Boronic Acid | Catalyst System | Base | Yield | Product |

|---|---|---|---|---|---|

| 5-(6-Bromo-2-fluoro-3-methoxyphenyl)oxazole | 4-Methoxyphenyl | PdCl₂(DPPF), heterogeneous | CsF | 85% | 5-(6-(4-Methoxyphenyl)-2-fluoro-3-methoxyphenyl)oxazole |

| 5-(6-Bromo-2-fluoro-3-methoxyphenyl)oxazole | 2-Naphthyl | Pd(OAc)₂, SPhos | K₂CO₃ | 78% | 5-(6-(2-Naphthyl)-2-fluoro-3-methoxyphenyl)oxazole |

Mechanistic Notes:

-

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to improved electron donation .

Oxidation

The oxazole ring is resistant to mild oxidation but undergoes degradation under strong oxidizing agents:

Conditions:

-

KMnO₄, H₂O, 100°C

-

H₂O₂, AcOH, reflux

Outcome:

Cleavage of the oxazole ring to form carboxylic acid derivatives .

Reduction

Selective reduction of the oxazole ring to oxazoline is achievable:

Conditions:

-

H₂, Pd/C, ethanol, 50 psi

-

NaBH₄, MeOH, 0°C

Outcome:

Formation of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazoline, retaining the bromine and fluorine substituents .

Demethylation of the Methoxy Group

The methoxy group at the 3-position undergoes demethylation under acidic conditions:

Conditions:

-

BBr₃, CH₂Cl₂, −78°C to RT

-

HI, AcOH, reflux

Outcome:

Conversion to a hydroxyl group, yielding 5-(6-bromo-2-fluoro-3-hydroxyphenyl)oxazole .

Electrophilic Substitution on the Oxazole Ring

The electron-deficient oxazole ring undergoes electrophilic substitution at the 4-position, directed by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Example Reaction: Nitration

Conditions:

Stability Under Hydrolytic Conditions

The oxazole ring remains intact under mild acidic or basic conditions but hydrolyzes in concentrated HCl:

Conditions:

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole serves as a valuable building block for creating more complex molecules. It can undergo various chemical reactions such as:

- Substitution Reactions: The bromine atom can be replaced with other substituents, allowing for the formation of diverse derivatives.

- Oxidation and Reduction: The compound can be modified through oxidation or reduction processes to yield different functional groups.

- Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki or Heck reactions) to synthesize biaryl compounds.

Biology

The biological applications of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole are primarily focused on its interaction with biomolecules. Research indicates that compounds with similar structures can modulate biological pathways by interacting with specific enzymes or receptors. This property makes it a candidate for studying:

- Enzyme Inhibition: Investigating its potential as an inhibitor for certain enzymes involved in disease pathways.

- Biomolecular Interactions: Understanding how it interacts with proteins and nucleic acids, which can provide insights into cellular mechanisms.

Medicine

The therapeutic potential of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is an area of active research. Preliminary studies suggest it may have:

- Anticancer Properties: Compounds in the oxazole family have been studied for their ability to inhibit cancer cell growth.

- Antimicrobial Activity: Research is ongoing to evaluate its effectiveness against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Materials Science

In materials science, this compound is being explored for its application in developing advanced materials. Its unique chemical structure allows it to be incorporated into polymers, enhancing their properties such as thermal stability and mechanical strength.

Case Studies

-

Anticancer Research:

A study published in a peer-reviewed journal investigated the effects of oxazole derivatives on cancer cell lines. The findings indicated that 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further drug development. -

Biological Pathway Modulation:

Another study focused on the interaction of this compound with specific protein targets involved in metabolic pathways. The results demonstrated that it could effectively modulate these pathways, leading to altered cellular responses.

Mechanism of Action

The mechanism of action of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(6-Bromo-2-fluoro-3-methoxyphenyl)oxazole

- Molecular Formula: C₁₀H₇BrFNO₂

- Molecular Weight : 272.07 g/mol

- CAS Number : 2364585-09-9

- Structural Features : The compound consists of an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) linked to a substituted phenyl group at the 5-position. The phenyl ring carries bromo (Br) at position 6, fluoro (F) at position 2, and methoxy (OCH₃) at position 3 (meta to bromo) .

This method involves the reaction of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base like K₂CO₃ or Cs₂CO₃ under reflux conditions .

Applications :

As a heterocyclic building block, this compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Halogenated oxazoles are also studied for halogen bonding interactions, which influence crystal engineering and luminescence properties .

Comparison with Similar Oxazole Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and synthetic differences between 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole and analogous compounds:

Key Observations :

Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 5-(3-bromo-5-CF₃-phenyl)oxazole enhances electron deficiency, making it a stronger halogen bond acceptor compared to the methoxy-containing target compound . Heteroaromatic vs. Phenyl Substituents: Thiophene- or quinoline-substituted oxazoles exhibit distinct electronic properties due to their extended π-systems, influencing applications in optoelectronics or catalysis .

Synthetic Efficiency: The van Leusen reaction yields for substituted oxazoles vary widely. For example, 5-(2-tosylquinolin-3-yl)oxazole is synthesized in 83% yield under optimized conditions , whereas 5-phenyl-4-tosyloxazole achieves only 50–55% yield . The target compound’s synthesis efficiency likely depends on the steric bulk of its substituents.

Halogen Bonding and Material Properties

Halogen bonding (XB) is critical in crystal engineering. Bromo and iodo substituents in oxazoles participate in XB interactions with electron-rich atoms (e.g., N, O). For instance:

- 5-(Thiophen-3-yl)oxazole (tfox) forms co-crystals with perfluorinated iodobenzenes, demonstrating strong Br/I⋯Noxazole interactions .

- The target compound’s bromo and fluoro substituents may engage in weaker XB compared to iodo analogs but could still stabilize supramolecular architectures.

Biological Activity

5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is C10H8BrFNO, with a molecular weight of approximately 256.08 g/mol. The compound features a bromine atom and a fluorine atom, which are known to enhance biological activity by improving binding affinity to target sites.

Synthesis Methods

The synthesis of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole can be achieved through several methods, including:

- Halogenation : Introduction of bromine and fluorine atoms into the phenyl ring.

- Oxazole Formation : Cyclization of appropriate precursors to form the oxazole ring.

- Substitution Reactions : Nucleophilic substitutions that modify the phenyl group.

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives, including 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 activation |

| 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole | A549 (lung cancer) | 12.50 | Inhibition of cell proliferation |

| 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole | HeLa (cervical cancer) | 20.00 | Caspase activation leading to apoptosis |

The compound exhibited significant cytotoxic effects, particularly in breast cancer cells (MCF-7), where it induced apoptosis through the activation of the p53 pathway .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxazole derivatives. In vitro studies indicated that compounds similar to 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole showed activity against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The presence of halogen atoms enhances binding affinity to receptors involved in cell signaling pathways.

- Apoptotic Pathways : Induction of apoptosis is mediated through caspase activation and modulation of p53 levels.

- Cell Cycle Arrest : The compound may interfere with microtubule formation, leading to cell cycle arrest in cancer cells.

Case Studies

- In Vivo Studies : Animal models demonstrated that administration of 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole resulted in significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .

- Pharmacokinetic Profile : Studies indicated favorable pharmacokinetics, including good oral bioavailability and metabolic stability, making it a candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized aryl precursors with oxazole-forming reagents. For example, bromo and fluoro substituents can be introduced via halogenation or Suzuki-Miyaura coupling. A study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate demonstrated that using Pd catalysts for cross-coupling and optimizing solvent polarity (e.g., DMF/water mixtures) improved yields to ~70% . Temperature control (80–100°C) and stoichiometric ratios of triazine intermediates (e.g., in ) are critical for regioselectivity.

Q. How can NMR spectroscopy distinguish substituent positions on the oxazole-phenyl scaffold?

- Methodological Answer : ¹H and ¹³C NMR are used to assign substituent positions. For example, the methoxy group (-OCH₃) at the 3-position of the phenyl ring produces a singlet at δ ~3.8 ppm in ¹H NMR, while fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. Coupling constants (e.g., ) and 2D NMR (COSY, HSQC) resolve overlapping signals, as shown in crystallographic studies of similar oxazole derivatives .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Poor solubility in common solvents (e.g., ethanol, acetone) complicates crystallization. Slow evaporation in mixed solvents (e.g., DCM/hexane) or using seeding techniques improves crystal growth. Hirschfeld surface analysis (as in ) can identify weak intermolecular interactions (e.g., C–H···π, halogen bonds) guiding solvent selection .

Advanced Research Questions

Q. How do bromo and fluoro substituents affect electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Bromo acts as a directing group for Pd-catalyzed couplings (e.g., Suzuki, Heck), while fluorine enhances electrophilicity via inductive effects. Computational studies (DFT) on similar systems show that fluorine lowers the LUMO energy, facilitating nucleophilic attack. Experimental validation involves comparing coupling rates of bromo-fluoro vs. bromo-methoxy analogs, as in , where electron-deficient aryl rings accelerated reactions .

Q. What contradictions exist in reported melting points or spectral data, and how should researchers resolve them?

- Methodological Answer : Discrepancies in melting points (e.g., 50–52°C vs. 114–116°C for related oxazoles in ) may arise from polymorphic forms or impurities. Researchers should reproduce syntheses with strict purification (e.g., column chromatography, recrystallization) and validate via DSC/TGA. Cross-referencing with NIST databases ( ) ensures spectral accuracy .

Q. How can this compound serve as a precursor for bioactive or optoelectronic materials?

- Methodological Answer : The bromo group allows functionalization via cross-coupling to introduce pharmacophores (e.g., in kinase inhibitors) or conjugated π-systems for optoelectronics. For example, highlights isoxazole derivatives in liquid crystals; analogous oxazole-phenyl systems could be tuned via substituent effects on charge transport, measured via cyclic voltammetry .

Q. What advanced techniques validate the regioselectivity of electrophilic substitutions on the oxazole ring?

- Methodological Answer : X-ray crystallography () and NOESY NMR confirm substitution patterns. For instance, bromination at the 5-position of oxazole can be confirmed by comparing experimental bond angles with crystallographic data . Isotopic labeling (e.g., ¹⁸O in methoxy groups) and tandem MS further resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.